

(3-Cyclopropylisoxazol-5-yl)methanol chemical properties

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Compound of Interest

Compound Name: (3-Cyclopropylisoxazol-5-yl)methanol

Cat. No.: B597872

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An In-depth Technical Guide to (3-Cyclopropylisoxazol-5-yl)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of (3-Cyclopropylisoxazol-5-yl)methanol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

(3-Cyclopropylisoxazol-5-yl)methanol is a heterocyclic compound featuring a cyclopropyl group and a hydroxymethyl group attached to an isoxazole ring. While specific experimental data for this exact isomer is limited in publicly available literature, data for the related isomer, (5-Cyclopropyl-3-isoxazolyl)methanol (CAS Number: 1060817-48-2), is available and provides insight into the general characteristics of this class of compounds.^[1]

Table 1: General Chemical Properties

Property	Value	Source
Chemical Formula	C ₇ H ₉ NO ₂	
Molecular Weight	139.15 g/mol	
Physical Form	Liquid	

| CAS Number | 1060817-48-2 (for isomer) | |

Table 2: Structural Identifiers (for isomer (5-Cyclopropyl-3-isoxazolyl)methanol)

Identifier Type	Identifier	Source
SMILES	<chem>OCC1=NOC(C2CC2)=C1</chem>	
InChI	1S/C7H9NO2/c9-4-6-3-7(10-8-6)5-1-2-5/h3,5,9H,1-2,4H2	

| InChI Key | NUYRQGMZXHHVQB-UHFFFAOYSA-N | |

Spectroscopic Data

Detailed experimental spectra for **(3-Cyclopropylisoxazol-5-yl)methanol** are not widely published. However, based on the functional groups present, characteristic spectral data can be predicted.

Table 3: Predicted Mass Spectrometry Data Predicted collision cross-section (CCS) values for the protonated adduct $[M+H]^+$ of a $C_7H_9NO_2$ isomer are available.[\[2\]](#)

Adduct	m/z	Predicted CCS (\AA^2)
$[M+H]^+$	142.08626	128.4
$[M+Na]^+$	164.06820	138.1

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the O-H and C-O stretching vibrations from the methanol group, as well as vibrations associated with the isoxazole and cyclopropyl rings. A broad absorption band in the region of $3200\text{-}3500\text{ cm}^{-1}$ is characteristic of O-H stretching vibrations, often broadened by hydrogen bonding.[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

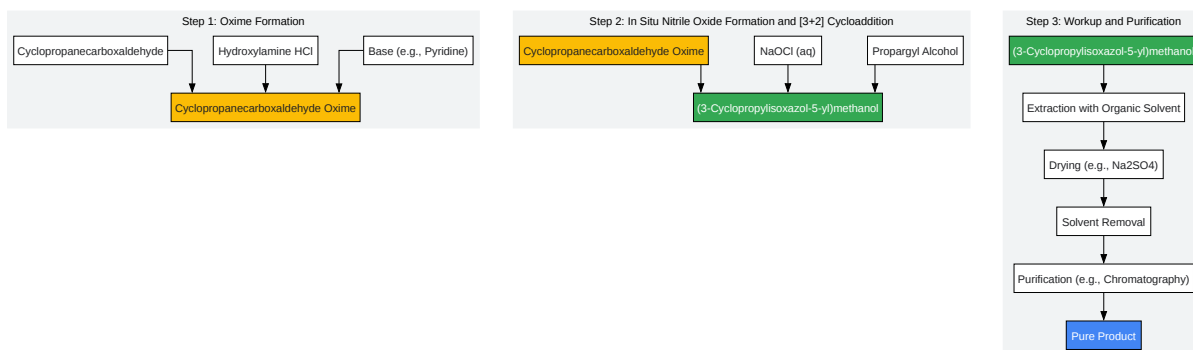
- ^1H NMR: Protons on the cyclopropyl ring, the methylene protons of the methanol group, the isoxazole ring proton, and the hydroxyl proton would be visible.

- ^{13}C NMR: Distinct signals for the carbons of the cyclopropyl group, the methylene carbon, and the carbons of the isoxazole ring would be expected.

Synthesis and Experimental Protocols

The synthesis of (3-substituted-isoxazol-5-yl)methanol derivatives is often achieved through a [3+2] cycloaddition reaction. This involves the reaction of a nitrile oxide with an alkyne, such as propargyl alcohol.^{[3][4]} The following is a proposed experimental protocol for the synthesis of **(3-Cyclopropylisoxazol-5-yl)methanol**.

Proposed Synthesis of (3-Cyclopropylisoxazol-5-yl)methanol



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Caption: Proposed synthetic workflow for **(3-Cyclopropylisoxazol-5-yl)methanol**.

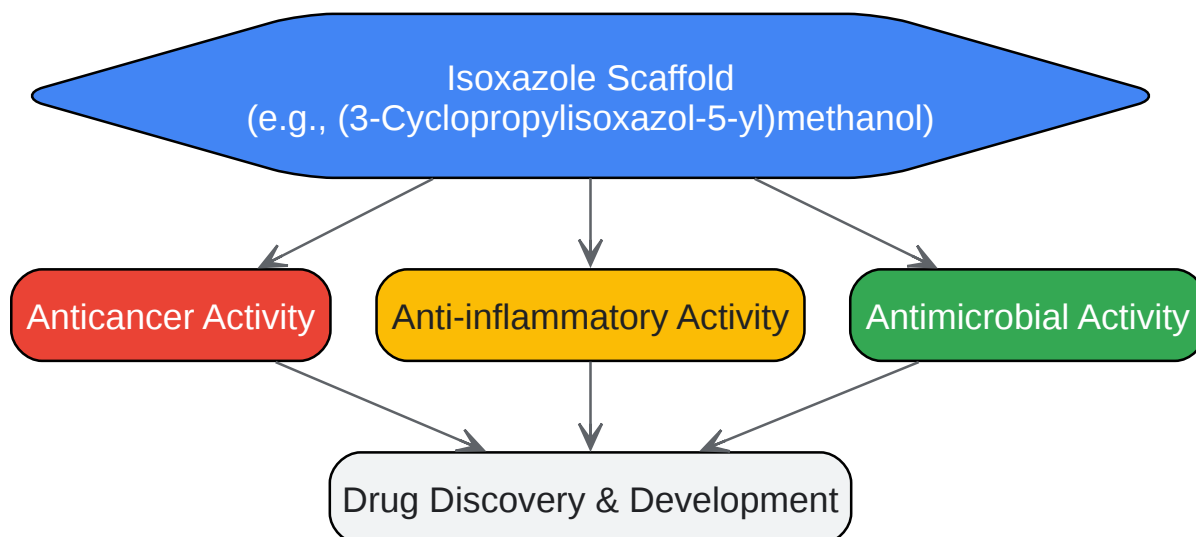
Detailed Protocol:

- Step 1: Synthesis of Cyclopropanecarboxaldehyde Oxime
 - To a solution of cyclopropanecarboxaldehyde in a suitable solvent like pyridine, add hydroxylamine hydrochloride.
 - The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the oxime.
 - The progress of the reaction can be monitored by thin-layer chromatography (TLC).
 - Upon completion, the product is worked up by extraction with an organic solvent and washed to remove impurities.
- Step 2: [3+2] Cycloaddition
 - The cyclopropanecarboxaldehyde oxime is dissolved in a solvent such as CCl₄ or CH₂Cl₂.
[3]
 - Propargyl alcohol is added to the mixture.
 - An aqueous solution of sodium hypochlorite (NaOCl) is added dropwise to the stirred reaction mixture. The NaOCl facilitates the in situ generation of cyclopropyl nitrile oxide from the oxime.
 - The nitrile oxide rapidly undergoes a [3+2] cycloaddition reaction with the triple bond of propargyl alcohol to form the isoxazole ring.
 - The reaction is typically stirred for 24-48 hours at elevated temperatures (e.g., 70°C). [3]
- Step 3: Product Isolation and Purification
 - After the reaction is complete, the mixture is cooled and the organic layer is separated.

- The organic phase is washed with water and brine, then dried over an anhydrous salt like sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.
- Final purification is achieved through column chromatography on silica gel to afford pure **(3-Cyclopropylisoxazol-5-yl)methanol**.

Biological and Pharmacological Relevance

Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[3][4] These activities include anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The isoxazole ring acts as a versatile scaffold that can be modified to enhance physicochemical properties and biological targeting.[4] While the specific biological profile of **(3-Cyclopropylisoxazol-5-yl)methanol** is not extensively documented, its structural motifs suggest potential for investigation in drug discovery programs.



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Caption: Biological potential of the isoxazole scaffold in drug discovery.

Safety and Handling

For the isomer (5-Cyclopropyl-3-isoxazolyl)methanol, the following safety information is provided. It is prudent to handle **(3-Cyclopropylisoxazol-5-yl)methanol** with similar precautions.

- Hazard Pictograms: GHS06 (Toxic)
- Signal Word: Danger
- Hazard Statements: H301 (Toxic if swallowed)
- Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)
- Hazard Classifications: Acute Toxicity 3 (Oral)

Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

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References

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